molecular formula C15H13BrO2 B13135151 Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate

Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13135151
M. Wt: 305.17 g/mol
InChI Key: YUZKYQYOELXELJ-UHFFFAOYSA-N
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Description

Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3’ position of the biphenyl structure and an ethyl ester group at the 4-carboxylate position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of biphenyl derivatives followed by esterification. One common method is the bromination of 1,1’-biphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3’-bromo-1,1’-biphenyl is then subjected to esterification with ethyl chloroformate in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, the ester group can participate in hydrolysis and transesterification reactions .

Comparison with Similar Compounds

Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate can be compared with other similar compounds:

    Ethyl 4-bromo-[1,1’-biphenyl]-4-carboxylate: Similar structure but with bromine at the 4-position.

    Ethyl 3-chloro-[1,1’-biphenyl]-4-carboxylate: Chlorine atom instead of bromine.

    Ethyl 3’-bromo-[1,1’-biphenyl]-2-carboxylate: Carboxylate group at the 2-position instead of 4-position.

The uniqueness of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

ethyl 4-(3-bromophenyl)benzoate

InChI

InChI=1S/C15H13BrO2/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3

InChI Key

YUZKYQYOELXELJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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